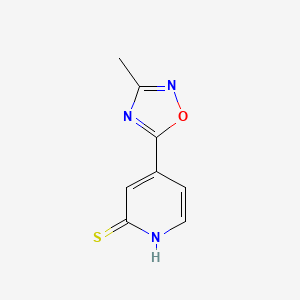

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol

Description

Properties

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-5-10-8(12-11-5)6-2-3-9-7(13)4-6/h2-4H,1H3,(H,9,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCHCEDIHKLPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=S)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another approach includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules . This allows the compound to inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations

Bioactivity: The target compound shares structural similarities with N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide, which has been investigated for anticancer and antiviral applications . The 3-methyl-oxadiazole group may enhance metabolic stability compared to phenyl-substituted analogs (e.g., 2-methoxyphenyl in ). Thiol-containing analogs, such as 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol , may exhibit higher reactivity due to the -SH group, though biological data remain unreported.

Physical Properties :

- The benzaldehyde derivative (188.18 g/mol, mp: 133–135°C) demonstrates higher crystallinity compared to pyridine-thiol analogs, likely due to the aldehyde group’s polarity . This suggests that substitutions on the pyridine ring (e.g., -SH vs. -CHO) significantly influence melting behavior.

Computational Insights :

- Density-functional theory (DFT) studies on analogous oxadiazoles highlight the importance of exact-exchange terms in predicting thermochemical properties, such as electron distribution and binding affinities . For the target compound, such methods could elucidate its electronic profile and reactivity.

Q & A

Q. Q1: What are the established synthetic routes for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol, and how do reaction conditions influence yield?

A: The compound is typically synthesized via cyclization of hydrazide intermediates with carbon disulfide in basic media. For example, analogous oxadiazole-thiol derivatives are prepared by reacting isonicotinic acid hydrazide with CS₂ under alkaline conditions (e.g., NaOH/ethanol), followed by acidification to isolate the thiol product . Reaction optimization studies suggest that temperature (60–80°C) and stoichiometric control of CS₂ are critical for achieving >70% yields. Impurities often arise from incomplete cyclization or over-alkylation, requiring purification via recrystallization (ethanol/water) or column chromatography .

Q. Q2: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A: Key characterization tools include:

- FTIR : Confirms thiol (-SH) stretch at 2550–2600 cm⁻¹ and oxadiazole C=N stretches at 1600–1650 cm⁻¹ .

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm validate purity (>95%) .

- NMR : ¹H NMR in DMSO-d₆ shows pyridine protons at δ 8.5–9.0 ppm and oxadiazole methyl groups at δ 2.4–2.6 ppm .

Biological Activity and Evaluation

Q. Q3: What in vitro assays are commonly used to evaluate the biological activity of this compound?

A: Standard assays include:

- Antimicrobial screening : Disc diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence-based protocols) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Q. Q4: How does the thiol group influence the compound’s bioactivity compared to its disulfide or alkylated analogs?

A: The free thiol (-SH) enhances metal-binding capacity (e.g., Zn²⁺ in enzyme active sites), improving inhibitory potency. Alkylation (e.g., with methyl iodide) reduces activity by ~50% in antimicrobial assays, while disulfide formation (via oxidation) abolishes reactivity due to loss of thiolate nucleophilicity .

Advanced Research Challenges

Q. Q5: How can researchers resolve contradictory data on the compound’s solubility and stability across studies?

A: Discrepancies often stem from:

- Solvent polarity : The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours, whereas acidic conditions (pH <3) accelerate thiol oxidation .

- Storage conditions : Argon atmosphere and −20°C storage minimize disulfide formation .

Q. Q6: What computational strategies are effective for predicting structure-activity relationships (SAR) of analogs?

A:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR kinase), highlighting hydrogen bonds between the oxadiazole ring and active-site residues .

- QSAR models : Hammett σ values for substituents on the pyridine ring correlate with antimicrobial log(1/MIC) (R² >0.85) .

Q. Q7: What in vivo models are appropriate for preclinical evaluation of this compound?

A: Rodent models are preferred:

- Pharmacokinetics : IV/oral administration in rats (5–20 mg/kg) to measure bioavailability (e.g., LC-MS/MS plasma analysis) .

- Efficacy : Murine infection models (e.g., P. aeruginosa-induced pneumonia) with survival rates and bacterial load (CFU/g tissue) as endpoints .

Safety and Handling

Q. Q8: What safety protocols are critical when handling this compound in the laboratory?

A:

- Personal protective equipment (PPE) : Nitrile gloves (tested for permeability via ASTM F739), chemical-resistant lab coats, and FFP3 respirators for aerosol prevention .

- Waste disposal : Neutralize thiol-containing waste with 10% sodium hypochlorite before disposal .

Methodological Optimization

Q. Q9: How can synthetic routes be optimized to reduce toxic byproducts?

A:

Q. Q10: What strategies improve crystallization for X-ray diffraction studies?

A: Slow evaporation from acetone/hexane (1:3) at 4°C yields single crystals. For recalcitrant samples, vapor diffusion with diethyl ether as antisolvent is effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.